

Standard Operating Procedure for TC14012 Tube Formation Assay

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Compound of Interest

Compound Name: TC14012

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Application Notes

The tube formation assay is a widely utilized in vitro method to assess the angiogenic potential of endothelial cells and to screen for pro- or anti-angiogenic compounds. This document provides a detailed protocol for conducting a tube formation assay using **TC14012**, a potent agonist of the C-X-C chemokine receptor type 7 (CXCR7). **TC14012** has been shown to promote angiogenesis by activating the Akt/eNOS signaling pathway, making it a compound of interest for research in tissue repair and neovascularization.^{[1][2]}

This standard operating procedure (SOP) is designed for researchers in academia and industry who are investigating the effects of **TC14012** on endothelial cell biology and angiogenesis. The protocol is optimized for human umbilical vein endothelial cells (HUVECs) but can be adapted for other endothelial cell types, such as endothelial progenitor cells (EPCs).^{[1][2]}

Principle of the Assay:

When cultured on a basement membrane extract (BME), such as Matrigel®, endothelial cells will differentiate and form capillary-like structures, a process known as tube formation.^[3] This assay mimics the later stages of angiogenesis and allows for the quantitative analysis of tube network formation. The extent of tube formation, measured by parameters like tube length and the number of branch points, can be modulated by angiogenic activators or inhibitors.^{[4][5]} In

this protocol, **TC14012** is used as a pro-angiogenic stimulus to assess its impact on tube formation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for performing the **TC14012** tube formation assay.

Materials and Reagents:

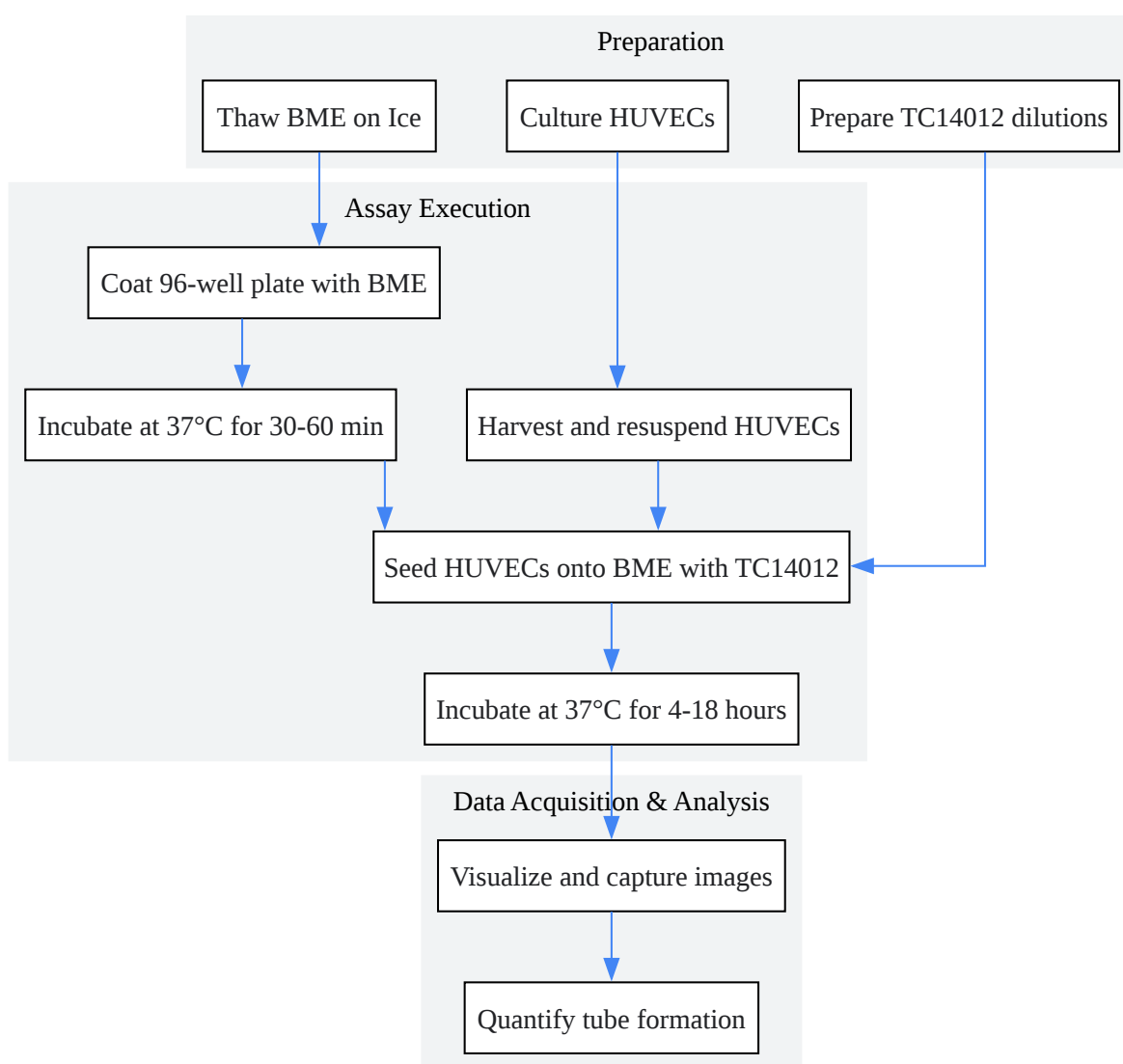
- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., EGM-2)
- Basement Membrane Extract (BME), such as Matrigel®
- **TC14012** (lyophilized powder)
- Dimethyl sulfoxide (DMSO, sterile)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA solution
- 96-well tissue culture plates
- Calcein AM (for fluorescent visualization, optional)
- Inverted microscope with a camera
- Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Preparation of Reagents:

- **TC14012** Stock Solution: Dissolve lyophilized **TC14012** in sterile DMSO to create a 1 mM stock solution. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
- Endothelial Cell Growth Medium: Prepare complete EGM-2 medium according to the manufacturer's instructions.

- Basement Membrane Extract (BME): Thaw BME on ice overnight at 4°C. Once thawed, keep it on ice to prevent premature polymerization.^[6] Use pre-chilled pipette tips and plates when handling BME.

Experimental Workflow Diagram:



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Fig. 1: Experimental workflow for the **TC14012** tube formation assay.

Step-by-Step Protocol:

- Coating the 96-well Plate:
 - Place a 96-well plate on ice.
 - Carefully add 50 μ L of thawed BME to each well, ensuring the entire bottom surface is covered.^[7]
 - Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.^[3]
- Cell Preparation and Seeding:
 - Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.
 - Wash the cells with PBS and detach them using Trypsin-EDTA.
 - Neutralize the trypsin and centrifuge the cells.
 - Resuspend the cell pellet in serum-free or low-serum medium.
 - Count the cells and adjust the concentration to $1-2 \times 10^5$ cells/mL.^[7]
- Treatment with **TC14012**:
 - Prepare different concentrations of **TC14012** (e.g., 0.1, 1, 5, 10 μ M) in the cell suspension medium. A common effective concentration is 5 μ M.^[1] Include a vehicle control (DMSO) and a positive control (e.g., VEGF).
 - Add 100 μ L of the cell suspension containing the respective treatments to each BME-coated well. This corresponds to $1-2 \times 10^4$ cells per well.
- Incubation:

- Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 18 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically. Tube formation is typically observed within this timeframe.[3][7]
- Visualization and Imaging:
 - (Optional) For fluorescent imaging, incubate the cells with Calcein AM (2 µg/mL) for 30 minutes before imaging.[6]
 - Visualize the tube-like structures using an inverted microscope.
 - Capture images from at least three different fields per well for quantitative analysis.
- Data Quantification:
 - Use an image analysis software like ImageJ with the Angiogenesis Analyzer plugin to quantify various parameters of tube formation.[8]
 - Key parameters to measure include:
 - Total Tube Length: The sum of the lengths of all tube segments.
 - Number of Branch Points: The number of intersections between tube segments.
 - Number of Loops: The number of enclosed areas formed by the tubes.

Data Presentation

The following table presents representative quantitative data on the effect of **TC14012** on HUVEC tube formation. The data is illustrative and based on findings reported in the literature where **TC14012** was shown to promote angiogenesis.[1][2]

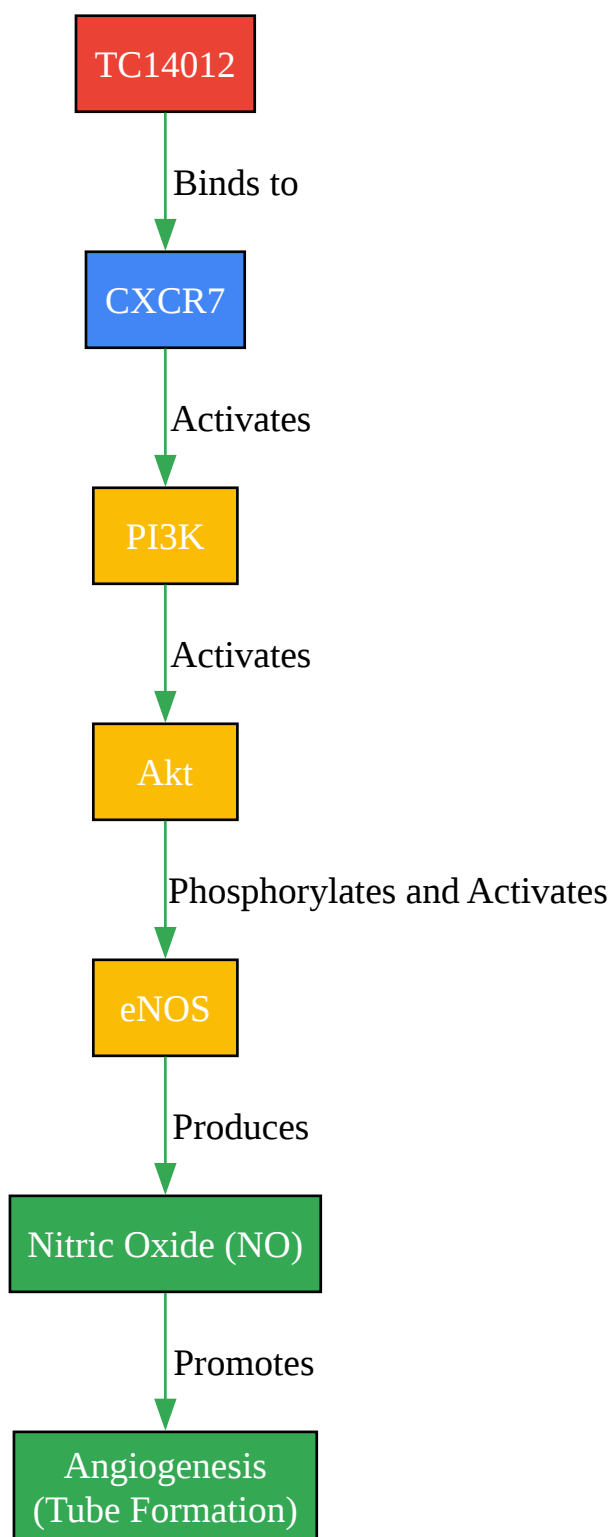
Treatment Group	Total Tube Length (relative units)	Number of Branch Points (relative units)	Number of Loops (relative units)
Vehicle Control (DMSO)	100 ± 12	100 ± 15	100 ± 18
TC14012 (1 µM)	135 ± 18	128 ± 20	125 ± 22
TC14012 (5 µM)	185 ± 25	170 ± 28	165 ± 30
TC14012 (10 µM)	190 ± 28	175 ± 32	170 ± 35
VEGF (Positive Control)	210 ± 30	195 ± 35	190 ± 38

Data are presented as mean ± standard deviation. Values are normalized to the vehicle control group.

Signaling Pathway

TC14012 exerts its pro-angiogenic effects by binding to the CXCR7 receptor, which subsequently activates the PI3K/Akt signaling pathway. This leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in increased production of nitric oxide (NO), a key signaling molecule in angiogenesis.[\[1\]](#)[\[2\]](#)

TC14012-Induced Pro-Angiogenic Signaling Pathway:



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Fig. 2: Signaling pathway of **TC14012** in promoting angiogenesis.

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